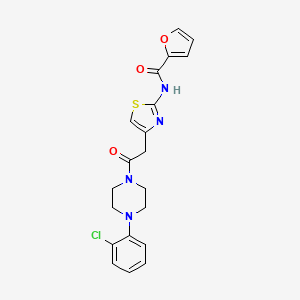

N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)18(26)12-14-13-29-20(22-14)23-19(27)17-6-3-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBZAJBYHHJRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide acts as a potent and selective ligand for the D4 dopamine receptor. Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This compound’s interaction with the D4 dopamine receptor can result in changes in the receptor’s behavior, affecting the signaling pathways it is involved in.

Pharmacokinetics

It is soluble in dmso, which could potentially affect its bioavailability.

Result of Action

The molecular and cellular effects of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide’s action would depend on the specific physiological and pathological context in which it is used. Given its target, it could potentially affect dopaminergic signaling in the CNS.

Biochemische Analyse

Biochemical Properties

The compound N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as a potent and selective D4 dopamine receptor ligand. This suggests that it may play a role in dopamine-mediated biochemical reactions in the body.

Cellular Effects

The cellular effects of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide are largely tied to its interaction with the D4 dopamine receptor. By binding to this receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves binding interactions with the D4 dopamine receptor. This binding can lead to changes in gene expression and may result in the inhibition or activation of certain enzymes.

Biologische Aktivität

N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential supported by various studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 377.87 g/mol

- Key Functional Groups : Piperazine, thiazole, furan, and carboxamide.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising activity against various cancer cell lines. The presence of a piperazine ring is often associated with enhanced biological activity due to its ability to interact with multiple biological targets.

Case Study: Thiazole Derivatives

A study demonstrated that thiazole-containing compounds displayed cytotoxic effects on cancer cells. The structure-activity relationship (SAR) indicated that modifications at specific positions on the thiazole ring could enhance efficacy against cancer cell proliferation. The IC50 values for selected compounds were reported as follows:

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | A-431 |

| Compound B | 1.98 ± 1.22 | Jurkat |

These findings suggest that N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide could potentially exhibit similar anticancer activities.

Antimicrobial Activity

In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Compounds featuring piperazine and thiazole moieties have been reported to possess significant antimicrobial effects against various pathogens.

Research Findings

A study evaluating the antimicrobial activity of related compounds found that several derivatives exhibited notable inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that modifications in the structure could lead to enhanced antibacterial potency.

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Target Organism |

|---|---|---|

| Compound C | 32 | E. coli |

| Compound D | 16 | S. aureus |

The biological activity of N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide may involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

- Antimicrobial Action : The interaction with bacterial cell membranes may lead to increased permeability and cell lysis.

Vergleich Mit ähnlichen Verbindungen

Substitution on the Piperazine Ring

Compound 4 ():

Structure: N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide

Key Difference: A bromophenyl group replaces the 2-chlorophenyl group on the thiazole, and the piperazine carries a bulky (4-chlorophenyl)(phenyl)methyl substituent.

Pharmacological Impact: Demonstrated P-gp inhibition, increasing paclitaxel bioavailability by 56–106.6% when co-administered orally .Compound 1e ():

Structure: 1-(4-(4-((4-(2-(2-(5-(tert-Butyl)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea

Key Difference: Incorporates a urea linker and a tert-butyl-substituted hydrazinylidene group.

Pharmacological Impact: Designed for antiproliferative activity, with a high molecular weight (694.4 g/mol) and polar urea moiety enhancing solubility .

Positional Isomerism of Chlorophenyl Groups

- CAS 1048676-55-6 ():

Structure: N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Key Difference: The chlorophenyl group is at the 3-position instead of 2-position on the piperazine.

Pharmacological Impact: Substitution at the 3-position may alter receptor binding kinetics compared to the 2-chloro isomer .

Heterocyclic Core Modifications

Thiazole vs. Benzothiazole Derivatives

Compound 5j ():

Structure: N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-2,5-dichlorothiophene-3-sulfonamide

Key Difference: Replaces thiazole with benzothiazole and introduces a sulfonamide group.

Pharmacological Impact: Exhibited antiproliferative activity, with dichlorothiophene enhancing lipophilicity and membrane permeability .- BZ-IV (): Structure: N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Key Difference: Benzothiazole core with a methylpiperazine side chain.

Carboxamide Group Variations

Furan Carboxamide vs. Aryl Ureas

- Compound 1f (): Structure: 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea Key Difference: Urea linker instead of furan carboxamide.

Sulfonamide vs. Carboxamide

- Compound 5k ():

Structure: N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-3-bromo-5-chlorothiophene-2-sulfonamide

Key Difference: Sulfonamide group with halogenated thiophene.

Pharmacological Impact: Sulfonamide groups often improve metabolic stability and enzyme inhibition .

Pharmacological and Physicochemical Comparison

Bioavailability and P-gp Interactions

- 694.4 g/mol for 1e), improving passive diffusion .

Antiproliferative Activity

- Compared to 5c and 5j (), which have chlorinated aryl sulfonamides, the target compound’s furan carboxamide may reduce cytotoxicity but improve selectivity due to reduced electrophilicity .

Solubility and Lipophilicity

- The furan carboxamide in the target compound likely offers intermediate lipophilicity (logP ~2–3) compared to Compound 1e (urea, logP ~4) and 5k (sulfonamide, logP ~3.5), balancing membrane permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.